
2,3-dinor-11bêta-Prostaglandine F2alpha
Vue d'ensemble
Description
(Z)-5-[(1R,2R,3S,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]pent-3-enoic acid is a complex organic compound characterized by multiple hydroxyl groups and a cyclopentyl ring. This compound is notable for its intricate stereochemistry, which includes several chiral centers, making it a subject of interest in stereochemical studies and synthetic organic chemistry.
Applications De Recherche Scientifique
Clinical Diagnostics
Mast Cell Activation Disorders
2,3-Dinor-11β-PGF2α serves as a biomarker for diagnosing conditions associated with mast cell activation. It is particularly useful in screening for systemic mastocytosis (SM), a condition characterized by the accumulation of mast cells in tissues. Elevated levels of urinary 2,3-dinor-11β-PGF2α are indicative of SM and can be detected through random or 24-hour urine collections. The normal reference value for urinary 2,3-dinor-11β-PGF2α is typically less than 1802 pg/mg creatinine .
Diagnostic Testing
The sensitivity for detecting systemic mastocytosis increases significantly when urinary 2,3-dinor-11β-PGF2α is combined with other urinary markers such as leukotriene E4 and N-methylhistamine. Studies have shown that this combination can achieve a sensitivity of up to 90% for SM detection .
Test Type | Sensitivity | Markers Used |
---|---|---|
Random Urine | 90% | 2,3-dinor-11β-PGF2α, Leukotriene E4, N-methylhistamine |
24-Hour Urine | 90% | Same as above |
Research Applications
Biomarker for Inflammation
Research has demonstrated that elevated levels of 2,3-dinor-11β-PGF2α can be associated with various inflammatory conditions. For instance, during episodes of anaphylaxis or aspirin-induced asthma, levels of this metabolite rise significantly but return to baseline shortly after the event . This characteristic makes it useful for monitoring acute inflammatory responses.
Understanding Mast Cell Behavior
In studies focused on understanding the behavior of mast cells in different pathological contexts, urinary measurements of 2,3-dinor-11β-PGF2α have been employed to assess mast cell activation levels. Elevated concentrations have been observed in patients with conditions like MCAS and other allergic responses .
Case Studies
Several case studies illustrate the utility of 2,3-dinor-11β-PGF2α in clinical settings:
-
Case Study 1: Systemic Mastocytosis Diagnosis
A patient suspected of having systemic mastocytosis presented with elevated urinary levels of 2,3-dinor-11β-PGF2α at 6525 pg/mg creatinine (normal <5205). The combination of this result with other markers confirmed the diagnosis . -
Case Study 2: Monitoring Anaphylaxis
In another instance, a patient experiencing anaphylaxis showed a significant spike in urinary 2,3-dinor-11β-PGF2α levels during the event. This finding was crucial for understanding the patient's response to treatment and the dynamics of mast cell degranulation during acute allergic reactions .
Mécanisme D'action
Target of Action
The primary target of 2,3-dinor-11beta-Prostaglandin F2alpha (2,3 BPG) is the mast cells . Mast cells are a type of white blood cell that play a central role in inflammatory and immediate allergic reactions .
Mode of Action
2,3 BPG is a metabolite of Prostaglandin D2 (PGD2) and is released by activated mast cells . It interacts with these cells, leading to their activation and the release of large amounts of histamines, prostaglandins, leukotrienes, and tryptase .
Biochemical Pathways
The activation of mast cells and the subsequent release of mediators like 2,3 BPG is part of the body’s immune response. This can lead to various downstream effects, including the dilation of blood vessels, contraction of smooth muscle, and increased permeability of capillaries .
Pharmacokinetics
The pharmacokinetics of 2,3 BPG involve its excretion in the urine . The levels of 2,3 BPG in the urine can be used as a marker of increased PGD2 levels, which is indicative of mast cell activation .
Result of Action
The result of the action of 2,3 BPG is the activation of mast cells and the subsequent release of various mediators. This can lead to symptoms associated with systemic mastocytosis (SM), such as flushing, itching, abdominal pain, and anaphylaxis .
Action Environment
The action of 2,3 BPG can be influenced by various environmental factors. For example, patients taking aspirin or nonsteroidal anti-inflammatory drugs (NSAIDs) may have decreased concentrations of prostaglandin F2 alpha . Therefore, it is recommended to discontinue these medications for 2 weeks or 72 hours, respectively, prior to collecting a specimen for testing .
Analyse Biochimique
Biochemical Properties
2,3-dinor-11beta-Prostaglandin F2alpha plays a significant role in biochemical reactions. It is a product of the cyclooxygenase pathway, a metabolic pathway that involves various enzymes and cofactors
Cellular Effects
In the context of cellular effects, 2,3-dinor-11beta-Prostaglandin F2alpha is known to influence cell function. It is associated with mast cell activation disease (MCAD) and asthma, where its levels are increased in the urine and are positively correlated with impaired lung function .
Molecular Mechanism
The molecular mechanism of 2,3-dinor-11beta-Prostaglandin F2alpha is complex. As a metabolite of PGD2, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
2,3-dinor-11beta-Prostaglandin F2alpha is involved in the cyclooxygenase pathway of arachidonic acid metabolism . This pathway involves various enzymes and cofactors, and can affect metabolic flux or metabolite levels.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-5-[(1R,2R,3S,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]pent-3-enoic acid typically involves multiple steps, including the formation of the cyclopentyl ring and the introduction of hydroxyl groups. Key steps may include:
Formation of the Cyclopentyl Ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of Hydroxyl Groups: Hydroxyl groups can be introduced via oxidation reactions using reagents such as osmium tetroxide or potassium permanganate.
Stereochemical Control: The stereochemistry of the compound is controlled through the use of chiral catalysts or chiral auxiliaries during the synthesis.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include:
Batch Processing: Using large-scale reactors to carry out the synthesis in batches.
Continuous Flow Chemistry: Implementing continuous flow reactors to improve efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-5-[(1R,2R,3S,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]pent-3-enoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents such as thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Reagents like osmium tetroxide, potassium permanganate, or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like thionyl chloride, phosphorus tribromide, or tosyl chloride.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of alkyl halides or other substituted derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 8-[(1R,2R)-3-oxo-2-{(Z)-pent-2-en-1-yl}cyclopentyl]octanoic acid
- Other Cyclopentyl Derivatives : Compounds with similar cyclopentyl structures and hydroxyl groups.
Uniqueness
(Z)-5-[(1R,2R,3S,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]pent-3-enoic acid is unique due to its specific stereochemistry and the presence of multiple hydroxyl groups, which confer distinct chemical and biological properties
Activité Biologique
2,3-Dinor-11beta-Prostaglandin F2alpha (2,3 BPG) is a significant metabolite derived from the prostaglandin D2 (PGD2) pathway. It plays a crucial role in various biological processes, particularly in the context of mast cell activation and inflammation. This article explores the biological activity of 2,3 BPG, its implications in clinical diagnostics, and its relevance in various pathological conditions.
Chemical Structure and Metabolism
2,3 BPG is an arachidonic acid derivative and is primarily formed through the metabolism of PGD2. Upon mast cell activation, PGD2 is released and subsequently metabolized to 2,3 BPG. This compound is notable for its stability compared to its parent compound PGD2, which is rapidly metabolized in vivo. The metabolic pathway can be summarized as follows:
Biological Activity
The biological activity of 2,3 BPG is primarily linked to its role as a biomarker for mast cell activation disorders. Elevated levels of 2,3 BPG are observed in conditions such as systemic mastocytosis (SM) and mast cell activation syndrome (MCAS).
Role in Mast Cell Activation
- Mast Cell Disorders : Elevated urinary levels of 2,3 BPG are utilized as a screening tool for systemic mastocytosis. When combined with other markers such as urinary leukotriene E4 and N-methylhistamine, the sensitivity for detecting SM can reach up to 90% .
- Clinical Case Studies : A case study reported a patient with recurrent idiopathic anaphylaxis who exhibited significantly elevated levels of urinary 2,3 BPG alongside other mast cell mediators .
Diagnostic Utility
The measurement of 2,3 BPG in urine serves as an important diagnostic tool:
- Screening for Systemic Mastocytosis : The presence of elevated 2,3 BPG levels aids in diagnosing systemic mastocytosis and differentiating it from other conditions that may present with similar symptoms .
- Non-specific Elevation : It is important to note that elevated levels are not exclusive to systemic mast cell disease; they may also be found in patients with angioedema or other inflammatory conditions .
Condition | Urinary 2,3 BPG Levels | Comments |
---|---|---|
Systemic Mastocytosis | Elevated | High sensitivity when combined with other markers |
Angioedema | Potentially elevated | Non-specific elevation |
Myeloproliferative Diseases | Possible elevation | Requires differential diagnosis |
The biological effects of 2,3 BPG are mediated through its interaction with specific receptors:
Research Findings
Recent studies have highlighted the importance of prostaglandins like 11β-PGF2α and their metabolites in various physiological and pathological contexts:
- Inflammation and Cancer : Prostaglandins are implicated in cancer progression; for instance, elevated levels correlate with poor outcomes in breast cancer due to their role in promoting tumor growth via FP receptor signaling .
- Muscle Growth : Prostaglandins have also been noted for their role in muscle cell growth, suggesting potential therapeutic avenues for muscle-wasting diseases .
Propriétés
IUPAC Name |
(Z)-5-[(1R,2R,3S,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]pent-3-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O5/c1-2-3-4-7-13(19)10-11-15-14(16(20)12-17(15)21)8-5-6-9-18(22)23/h5-6,10-11,13-17,19-21H,2-4,7-9,12H2,1H3,(H,22,23)/b6-5-,11-10+/t13-,14+,15+,16-,17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDKLJIUIJUVJNR-KSJYGFEGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(C1CC=CCC(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@H](C[C@@H]([C@@H]1C/C=C\CC(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.